Proteus mirabilis Intact Cell Urease Inhibition: 1,000-Fold Potency Advantage Over Acetohydroxamic Acid
Flurofamide (EU-4534) demonstrates approximately 1,000-fold greater potency than acetohydroxamic acid (AHA) as an inhibitor of urease in intact Proteus mirabilis cells [1][2]. This 1,000-fold differential has been independently verified in Ureaplasma urealyticum growth inhibition assays [3].
| Evidence Dimension | Urease inhibition potency in intact bacterial cells |
|---|---|
| Target Compound Data | Flurofamide: approximately 1,000 times more potent than AHA (exact IC50/Ki values not numerically specified in original publication abstract; potency ratio expressed as fold difference) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA) |
| Quantified Difference | ~1,000-fold greater potency |
| Conditions | Intact Proteus mirabilis cells; in vitro urease inhibition assay |
Why This Matters
This three-order-of-magnitude potency differential directly impacts required working concentrations in experimental systems and projected human dosing (estimated efficacy at <1 mg/kg for flurofamide vs. 10-15 mg/kg/day for AHA), affecting both experimental design and procurement volume decisions [1][4].
- [1] Millner OE Jr, Andersen JA, Appler ME, Benjamin CE, Edwards JG, Humphrey DT, Shearer EM. Flurofamide: a potent inhibitor of bacterial urease with potential clinical utility in the treatment of infection induced urinary stones. J Urol. 1982;127(2):346-350. PMID: 7057565. View Source
- [2] Santa Cruz Biotechnology. Flurofamide (CAS 70788-28-2) Technical Datasheet. View Source
- [3] Kenny GE. Inhibition of the growth of Ureaplasma urealyticum by a new urease inhibitor, flurofamide. Yale J Biol Med. 1983;56(5-6):717-722. PMID: 6679152. View Source
- [4] WebMD. Lithostat (acetohydroxamic acid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. View Source
